Butanoic acid, 3-(acetylamino)-, ethyl ester
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Overview
Description
Butanoic acid, 3-(acetylamino)-, ethyl ester is an organic compound with the molecular formula C8H15NO3 It is an ester derivative of butanoic acid, featuring an acetylamino group attached to the third carbon atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(acetylamino)-, ethyl ester typically involves the esterification of butanoic acid derivatives with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where butanoic acid reacts with ethanol under acidic conditions to form the ester. The reaction is typically carried out with concentrated sulfuric acid as the catalyst and requires heating to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst bed. The reaction conditions are optimized to maximize yield and purity, often involving distillation to separate the ester from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(acetylamino)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water and a strong acid like hydrochloric acid.
Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide (NaOH) to yield the carboxylate salt and ethanol.
Reduction: Requires strong reducing agents such as LiAlH4, often carried out in anhydrous conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: This compound is reduced to the corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Butanoic acid, 3-(acetylamino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 3-(acetylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in various metabolic pathways. The acetylamino group can interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Similar ester structure but lacks the acetylamino group.
Butanoic acid, 3-hydroxy-, ethyl ester: Contains a hydroxyl group instead of an acetylamino group.
Butanoic acid, 3-methyl-, ethyl ester: Features a methyl group on the third carbon instead of an acetylamino group.
Uniqueness
Butanoic acid, 3-(acetylamino)-, ethyl ester is unique due to the presence of the acetylamino group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with other similar esters .
Properties
IUPAC Name |
ethyl 3-acetamidobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h6H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFASTXESCOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470364 |
Source
|
Record name | Butanoic acid, 3-(acetylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43135-00-8 |
Source
|
Record name | Butanoic acid, 3-(acetylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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